N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-26-17-10-9-16(12-18(17)27-2)20-23-24-21(28-20)22-19(25)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,1-2H3,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMIZDKWKULMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1,3,4-Oxadiazole Core Formation
Hydrazide Intermediate Synthesis
The synthesis begins with the preparation of naphthalene-2-carboxylic acid hydrazide (1 ), a critical precursor. Ethyl naphthalene-2-carboxylate (10 mmol) is refluxed with hydrazine hydrate (99%, 20 mmol) in ethanol (50 mL) for 5 hours. Post-reflux, the mixture is concentrated, filtered, and recrystallized from ethanol to yield 1 as a white solid (72–78% yield).
Key Characterization of Hydrazide (1):
Cyclocondensation to 1,3,4-Oxadiazole
The hydrazide 1 undergoes cyclization with 3,4-dimethoxybenzoic acid (2 ) under dehydrating conditions. Two principal methods are employed:
Method A: Phosphorus Oxychloride (POCl₃)-Mediated Cyclization
A mixture of 1 (5 mmol), 2 (5 mmol), and POCl₃ (15 mL) is refluxed for 6 hours. The reaction is quenched with ice water, neutralized with NaOH (10%), and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and evaporated to yield a crude product, which is recrystallized from ethanol/DMF (1:3) to afford the target compound (65–70% yield).
Method B: Carbon Disulfide (CS₂)/Alkaline Cyclization
Hydrazide 1 (5 mmol) is heated with CS₂ (10 mmol) and KOH (10 mmol) in ethanol (50 mL) under reflux for 8 hours. The mixture is acidified with HCl (10%), filtered, and recrystallized from ethanol to yield 5-mercapto-1,3,4-oxadiazole intermediate (3 ), which is subsequently treated with 3,4-dimethoxybenzoyl chloride (4 ) in acetone/K₂CO₃ to introduce the aryl group (62% yield).
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
- POCl₃ Method: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing the acylium intermediate. Optimal temperatures range from 80–100°C.
- CS₂ Method: Ethanol facilitates nucleophilic attack by deprotonating the hydrazide, while reflux (78°C) ensures complete CS₂ incorporation.
Spectroscopic Characterization of Final Product
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
Comparative Analysis of Synthetic Methods
| Parameter | POCl₃ Method | CS₂ Method |
|---|---|---|
| Yield | 65–70% | 60–62% |
| Reaction Time | 6 hours | 8 hours |
| Byproducts | Minimal | Disulfides |
| Purification | Recrystallization | Column Chromatography |
| Scalability | Industrial | Lab-scale |
Industrial-Scale Production Considerations
- Cost Efficiency: POCl₃ is preferred for bulk synthesis due to shorter reaction times and higher yields.
- Safety: CS₂ requires strict ventilation controls owing to toxicity.
- Green Chemistry: Recent advances propose microwave-assisted cyclization (120°C, 30 minutes) using SiO₂–SO₃H as a catalyst, achieving 85% yield with reduced waste.
Chemical Reactions Analysis
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Medicine: The compound is being explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as thymidylate synthase and topoisomerase II, which are involved in DNA synthesis and cell division. This inhibition leads to the disruption of cellular processes and ultimately results in cell death .
Comparison with Similar Compounds
Triazole-Based Analog: 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate
Structural Differences :
- Heterocyclic Core : Replaces the 1,3,4-oxadiazole with a 1,2,4-triazole ring.
- Substituents : Features a carbothioate (C=S) group instead of a carboxamide (C=O) and a 4-methoxybenzyl group instead of 3,4-dimethoxyphenyl.
- Molecular Weight : 390 g/mol (vs. ~405 g/mol estimated for the target compound).
Functional Implications :
- The triazole ring may confer greater metabolic stability due to reduced susceptibility to hydrolysis compared to oxadiazole.
Azo-Linked Carboxamide Derivatives ()
Structural Differences :
- Backbone : Multiple azo (-N=N-) linkages absent in the target compound.
- Substituents : Chlorinated or trifluoromethyl groups dominate, contrasting with the dimethoxy and naphthalene groups of the target compound.
Functional Implications :
Application Divergence :
Positional Isomer: N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Structural Differences :
- Methoxy Substitution : Single methoxy group at the 3-position vs. dual 3,4-dimethoxy substitution in the target compound.
Functional Implications :
- The additional methoxy group in the target compound may improve electron-donating effects, enhancing interactions with biological targets (e.g., enzymes or receptors).
- Increased polarity from two methoxy groups could improve aqueous solubility compared to the mono-methoxy analog .
Data Table: Key Comparative Properties
Research Findings and Implications
- Electronic Effects : The 3,4-dimethoxy substitution in the target compound likely enhances electron density on the oxadiazole ring, improving binding to electron-deficient biological targets compared to analogs with fewer methoxy groups .
- Solubility vs. Stability : While triazole analogs exhibit higher synthetic yields and stability, the target compound’s carboxamide group may offer better biocompatibility for drug development .
- Structural Tunability: Minor changes, such as methoxy positional isomerism, significantly alter physicochemical properties, underscoring the need for precision in medicinal chemistry design .
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene core linked to a 1,3,4-oxadiazole moiety , which is further substituted with a 3,4-dimethoxyphenyl group . The presence of the oxadiazole ring is significant as it is commonly associated with various bioactive compounds. The molecular formula for this compound is with a molecular weight of approximately 324.33 g/mol.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have been reported to inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, which is crucial for their growth and virulence .
- Anticancer Potential : The naphthalene component is known for its anticancer activity. Recent studies have investigated 1,3,4-oxadiazole-naphthalene hybrids as potential inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR-2), which plays a critical role in tumor angiogenesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival. For example, studies on similar oxadiazole derivatives have identified inhibition of enoyl-acyl carrier protein (ACP) reductase as a mechanism against bacterial strains .
- Interaction with Biological Targets : Interaction studies suggest that this compound may bind to specific biological macromolecules, influencing cellular pathways related to proliferation and apoptosis. Understanding these interactions is crucial for optimizing therapeutic efficacy.
Case Study 1: Antimicrobial Efficacy
A series of 1,3,4-oxadiazole derivatives were synthesized and tested against various bacterial strains. One derivative showed superior activity against Clostridium difficile, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like vancomycin . This highlights the potential of oxadiazole derivatives in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In a study focusing on VEGFR-2 inhibition, several oxadiazole-naphthalene hybrids were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the oxadiazole structure enhanced its inhibitory effects on VEGFR-2 activity in vitro . This suggests that this compound could be a valuable candidate for further development as an anticancer agent.
Comparative Analysis
To better understand the potential of this compound in comparison to other similar compounds, the following table summarizes key findings from various studies:
| Compound Name | Biological Activity | MIC Values | Mechanism |
|---|---|---|---|
| This compound | Antibacterial & Anticancer | TBD | Enzyme Inhibition |
| Similar Oxadiazole Derivative A | Antibacterial | 0.003–0.03 µg/mL | ACP Inhibition |
| Similar Oxadiazole Derivative B | Anticancer (VEGFR Inhibition) | TBD | Receptor Inhibition |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a substituted phenyl group. Key steps include:
Hydrazide Formation : React naphthalene-2-carboxylic acid hydrazide with 3,4-dimethoxybenzoyl chloride in ethanol under reflux (70–80°C) for 6–8 hours .
Oxadiazole Cyclization : Treat the intermediate with carbon disulfide (CS₂) and potassium hydroxide (KOH) in dimethylformamide (DMF) at 100–120°C for 12–16 hours to form the oxadiazole ring .
- Critical Parameters : Solvent choice (DMF enhances cyclization efficiency) and temperature control to avoid side reactions. Yield optimization requires stoichiometric precision (1:1.2 molar ratio of hydrazide to CS₂) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆) confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm⁻¹ (C=O stretch of carboxamide) and 1240–1280 cm⁻¹ (C-O-C stretch of methoxy groups) validate functional groups .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 404.1 (calculated for C₂₁H₁₈N₃O₄) ensures molecular weight confirmation .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Testing : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modification Sites :
Oxadiazole Ring : Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity and membrane permeability .
Naphthalene Moiety : Introduce sulfonamide or methyl groups at position 6 to improve target binding .
- Assay Design : Parallel synthesis of derivatives followed by high-throughput screening against target enzymes (e.g., COX-2, HDACs) .
- Data Analysis : Use QSAR models correlating substituent electronic parameters (Hammett σ) with bioactivity .
Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., PARP-1 active site). Prioritize poses with hydrogen bonds to oxadiazole N-atoms .
- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule compliance: MW < 500, LogP < 5) and admetSAR for toxicity profiling (e.g., hepatotoxicity risk) .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
Q. How can contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding affinity (KD measurement) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (t₁/₂ < 30 min suggests CYP450 susceptibility) .
- Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and prolong plasma half-life in murine models .
Key Considerations for Experimental Design
- Reproducibility : Document reaction pH (neutral for cyclization) and inert atmosphere (N₂) to prevent oxidation .
- Data Validation : Triplicate runs for bioassays with ANOVA statistical analysis (p < 0.05) .
- Scalability : Transition from batch to continuous flow reactors for gram-scale synthesis (residence time: 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
